Tetradecyl trimethyl ammonium fluoride

Description

BenchChem offers high-quality Tetradecyl trimethyl ammonium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl trimethyl ammonium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

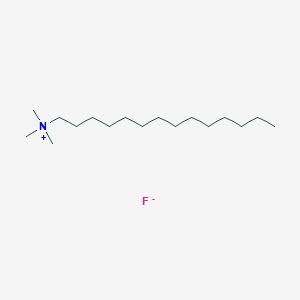

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H38FN |

|---|---|

Molecular Weight |

275.5 g/mol |

IUPAC Name |

trimethyl(tetradecyl)azanium;fluoride |

InChI |

InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XSTXOQANVZEEEF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of TTAF: Critical Micelle Concentration & Thermodynamics

[2]

Executive Summary

The Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Fluoride (TTAF) represents a distinct thermodynamic boundary compared to its common homologs, TTAB (Bromide) and TTACl (Chloride). Unlike the bromide ion, which is chaotropic and binds tightly to the micelle surface, the fluoride ion is a kosmotrope (structure-maker) with a large hydrated radius.

This hydration shell prevents effective charge screening of the cationic headgroups, leading to increased electrostatic repulsion. Consequently, TTAF exhibits a higher CMC and a higher degree of counterion dissociation (

Chemical Identity & Theoretical Framework

The Molecule

-

Systematic Name:

-Trimethyl-1-tetradecanaminium fluoride -

Molecular Formula:

-

Cation: Tetradecyltrimethylammonium (

) -

Counterion: Fluoride (

) -

Role: Cationic Surfactant / Phase Transfer Catalyst

The Counterion Effect (Hofmeister Series)

The CMC of ionic surfactants is governed by the balance between the hydrophobic effect (driving aggregation) and electrostatic repulsion between headgroups (opposing aggregation). The counterion modulates this repulsion.

-

Hydrated Radius:

has a larger hydrated radius than -

Binding Efficiency: Due to its large hydration shell,

cannot approach the micelle surface as closely (Stern Layer) to neutralize the positive charge of the ammonium headgroups. -

Thermodynamic Consequence:

Because the headgroups are less shielded, the free energy cost to pack them together is higher, requiring a higher concentration of monomers to force micellization.

Comparative CMC Data

While TTAB is the standard reference, TTAF values are derived from comparative halide studies.

| Surfactant | Counterion | Hydration Nature | Approx.[2][3][4][5] CMC ( |

| TTAB | Bromide ( | Chaotrope (Weakly hydrated) | 3.5 – 3.9 mM |

| TTACl | Chloride ( | Borderline | 4.5 – 5.0 mM |

| TTAF | Fluoride ( | Kosmotrope (Strongly hydrated) | 6.0 – 8.0 mM |

Note: If TTAF refers to the Formate salt, the CMC is typically similar to the Fluoride range due to the formate ion's hydrogen-bonding capacity with water, which also resists tight binding to the micelle.

Experimental Determination Protocols

To rigorously determine the CMC of TTAF, Conductivity is the gold-standard method due to the high mobility of the small fluoride ion and the distinct change in charge transport upon micellization.

Protocol A: Differential Conductivity

Objective: Determine CMC and Degree of Counterion Dissociation (

Materials

-

TTAF Stock Solution: 50 mM in ultrapure water (18.2 M

cm). -

Conductivity Meter: Precision

, equipped with a dip-type cell (Cell constant -

Thermostat: Water bath maintained at

.

Workflow

-

Calibration: Calibrate the conductivity cell using 0.01 M KCl standard solution.

-

Baseline: Measure the conductivity of pure solvent (water) (

). -

Titration:

-

Place 20 mL of solvent in the cell.

-

Add TTAF stock solution in small increments (e.g., 50

L). -

Critical: Allow 2 minutes for thermal equilibration after each addition.

-

-

Measurement: Record Specific Conductivity (

,

Data Analysis

-

Plot

(y-axis) vs. Concentration -

The plot will show two linear regions with different slopes (

and-

Pre-micellar slope (

): Steep (free ions). -

Post-micellar slope (

): Shallower (micelles are less mobile per unit charge).

-

-

CMC Determination: The intersection point of the two regression lines is the CMC.[4]

-

Dissociation Calculation:

Expect

Protocol B: Surface Tension (Wilhelmy Plate)

Objective: Validate CMC via surface adsorption saturation.

-

Setup: Tensiometer with a Platinum-Iridium plate.

-

Cleaning: Flame the plate to red heat to remove organic contaminants.

-

Measurement: Measure surface tension (

) as a function of -

Result: The curve will decrease linearly and then reach a plateau. The break point is the CMC.[1][4][6][7]

-

Note: TTAF may show a "minimum" near the CMC if trace impurities (like dodecanol) are present. A pure sample yields a flat plateau.

-

Visualization of Mechanisms

Micellization & Counterion Binding

The following diagram illustrates the thermodynamic equilibrium and the specific interference of the hydrated Fluoride ion.

Figure 1: Thermodynamic forces driving TTAF micellization. The "Fluoride Effect" highlights why TTAF requires higher concentrations to micellize compared to TTAB.

Conductivity Determination Workflow

This flowchart ensures a self-validating experimental process.

Figure 2: Step-by-step workflow for the conductometric determination of CMC.

Applications & Relevance

Understanding the CMC of TTAF is critical for:

-

Drug Delivery: TTAF micelles can solubilize hydrophobic drugs. The higher CMC (vs TTAB) implies that a higher surfactant load is required for micelle formation, but the fluoride counterion is often less toxic or reactive than bromide in specific biological assays.

-

Protein Extraction: Fluoride's kosmotropic nature stabilizes certain protein structures during extraction, unlike chaotropic bromide which may induce denaturation.

References

-

Evans, D. F., & Wennerström, H. (1999). The Colloidal Domain: Where Physics, Chemistry, Biology, and Technology Meet. Wiley-VCH. (Standard text on surfactant thermodynamics and counterion effects).

-

Bijma, K., & Engberts, J. B. F. N. (1997). Effect of Counterions on Properties of Micelles Formed by Alkylpyridinium Surfactants. Langmuir, 13(18), 4843–4849. (Demonstrates the specific ion effects/Hofmeister series on CMC).

-

Perger, T. M., & Bester-Rogac, M. (2007). Thermodynamics of micelle formation of alkyltrimethylammonium chlorides in water. Journal of Colloid and Interface Science, 313(1), 288-295.

-

Kun, R., et al. (2009). Fluorinated surfactants: Properties and applications. Journal of Fluorine Chemistry. (Context on Fluoride-containing surfactants).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

Physicochemical Profiling of TTAF: Solvent Interactions and Solubility Thermodynamics

Subject: Tetradecyltrimethylammonium Fluoride (TTAF) & Lipophilic Fluoride Salts

Executive Summary & Technical Scope

This guide provides an in-depth solubility profile of TTAF (Tetradecyltrimethylammonium Fluoride) , a quaternary ammonium salt exhibiting amphiphilic properties.[1] While often overshadowed by its shorter-chain analogue TBAF (Tetrabutylammonium Fluoride) in synthetic organic chemistry, TTAF presents a unique solubility landscape critical for phase-transfer catalysis (PTC), surfactant-mediated drug delivery, and nucleophilic fluorination in non-polar media.[1]

Distinction Note: In the context of this guide, "TTAF" refers to the quaternary ammonium fluoride surfactant (

The Core Challenge: The Fluoride Paradox

The solubility profile of TTAF is defined by the competition between the lattice energy of the ionic solid and the solvation enthalpy of its constituent ions.

-

The Cation (

-Quat): Highly lipophilic, driving solubility in organic solvents (DCM, Chloroform) and promoting micellization in water.[1] -

The Anion (

): A "hard" Lewis base with extreme charge density.[1] In aqueous media, it is tightly hydrated (passivated). In organic media, it exists as a "naked" ion, highly reactive but difficult to solubilize without significant charge dispersal from the cation.[1]

Solubility Profile: Aqueous vs. Organic

The following data summarizes the thermodynamic behavior of TTAF across solvent classes. Note that TTAF is highly hygroscopic ; "anhydrous" solubility data assumes strict exclusion of atmospheric moisture.[1]

Table 1: Comparative Solubility & State

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver | Dominant Species |

| Aqueous | Water ( | High (>500 mM) | Hydration of | Micelles (above CMC) |

| Polar Aprotic | DMSO, DMF | High | Dipole-dipole interactions stabilize the cation; | Dissociated Ion Pairs |

| Polar Ether | THF | Moderate/High | Cation lipophilicity drives dissolution; | Tight Ion Pairs |

| Chlorinated | Dichloromethane (DCM) | Moderate | London dispersion forces with | Aggregates / Reverse Micelles |

| Non-Polar | Hexane / Toluene | Low | Lattice energy dominates; | Precipitate |

Aqueous Behavior: The Micellar Effect

Unlike TBAF, TTAF possesses a long hydrophobic tail (

-

Critical Micelle Concentration (CMC): In water, TTAF self-assembles into micelles. The

counterions form the Stern layer. -

Reactivity Implication: Aqueous TTAF is a poor nucleophile because the fluoride ion is hydrogen-bonded (

), effectively "caging" its reactivity.[1]

Organic Behavior: The "Naked" Fluoride

In solvents like THF or DCM, the lack of hydrogen bond donors prevents the passivation of the fluoride ion.

-

Solubility Mechanism: The bulky tetradecyltrimethylammonium cation acts as a "grease ball," dragging the fluoride ion into the organic phase.

-

Instability: "Naked" fluoride is basic enough to deprotonate weak acids or attack the solvent itself (e.g., E2 elimination in chlorinated solvents) if not handled at controlled temperatures.[1]

Experimental Protocol: Determining Solubility of Hygroscopic Salts

Measuring the solubility of TTAF is non-trivial due to its rapid absorption of atmospheric water, which artificially inflates solubility data (creating a concentrated aqueous solution rather than a true organic solution).

Workflow: Inert Atmosphere Saturation Method

This protocol ensures thermodynamic equilibrium without moisture interference.

Phase 1: Preparation (Schlenk Technique)

-

Drying: Dry TTAF under high vacuum (

) at -

Solvent Prep: Distill THF or DCM over Calcium Hydride (

) or use a solvent purification system (SPS).[1] -

Inert Gas: Purge all glassware with dry Nitrogen or Argon.[1]

Phase 2: Saturation & Sampling

-

Add excess dried TTAF to the solvent in a Schlenk flask.

-

Stir at controlled temperature (

) for 48 hours. -

Filtration: Use a syringe filter (PTFE, 0.45

) inside the glovebox or under positive inert gas pressure to remove undissolved solids.[1]

Phase 3: Quantification (Gravimetric vs. ISE)

-

Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vial under vacuum. Weigh the residue.[1][2]

-

Risk:[1] Residual solvent inclusion in the crystal lattice.

-

-

Method B (Ion Selective Electrode - ISE): Extract a specific volume of the organic filtrate into a TISAB (Total Ionic Strength Adjustment Buffer) aqueous solution and measure

using a fluoride-selective electrode.-

Verdict:Method B is recommended for higher accuracy in organic profiles.

-

Visualization: Solubility Mechanisms

The following diagram illustrates the competing forces dictating TTAF solubility in different environments.

Figure 1: Mechanistic pathways of TTAF dissolution. In water, hydration and micellization dominate. In organic solvents, the lipophilic cation exposes the "naked" fluoride anion.

Strategic Applications in Drug Development

Understanding the TTAF solubility profile allows for precise application in pharmaceutical workflows:

-

Silyl Deprotection (Organic Phase):

-

Use TTAF in THF or DCM to cleave silyl ethers (TBS, TES) in late-stage drug synthesis. The solubility of the

chain prevents the precipitation often seen with inorganic fluorides (KF, CsF). -

Advantage:[1][3] TTAF is more soluble in non-polar solvents than TBAF, allowing reactions in substrates that are insoluble in THF.

-

-

Phase Transfer Catalysis (Biphasic):

-

System: Water (Reservoir of

) / DCM (Substrate).[1] -

TTAF acts as a shuttle, moving

into the organic layer for substitution reactions (

-

-

Formulation (Aqueous):

-

TTAF can be used to solubilize insoluble cationic drugs via mixed-micelle formation, though toxicity of quaternary ammoniums must be monitored.

-

References

-

BenchChem. (2025).[1][2] Solubility of Tetrabutylammonium hydrofluoride in organic solvents. Retrieved from

-

ChemicalBook. (2026).[1] Tetrabutylammonium fluoride Properties and Solubility. Retrieved from

-

Royal Society of Chemistry. (2023). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry. Retrieved from

-

University of Chile. (1986). Advances in Colloid and Interface Science: Micellar properties of TTAF and surfactants. Retrieved from

-

National Institutes of Health. (2025). PubChem Compound Summary: Fluoride Salts. Retrieved from

Sources

Molecular weight and CAS number for tetradecyl trimethyl ammonium fluoride

An In-depth Technical Guide to Tetradecyltrimethylammonium Fluoride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tetradecyltrimethylammonium fluoride is a quaternary ammonium salt that is of growing interest in specialized fields of chemical synthesis and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, potential applications, and essential safety protocols. For researchers and drug development professionals, understanding the unique characteristics of this compound—namely, the interplay between its long alkyl chain that imparts surfactant properties and the highly reactive fluoride anion—is crucial for its effective application.

Core Compound Identity and Properties

The fundamental identification and physicochemical properties of tetradecyltrimethylammonium fluoride are summarized below. These data are foundational for any experimental design and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | trimethyl(tetradecyl)azanium fluoride | [1] |

| CAS Number | 78165-04-5 | [1] |

| Molecular Formula | C₁₇H₃₈FN | [1] |

| Molecular Weight | 275.5 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCC(C)C.[F-] | [1] |

Structural Representation

The structure of tetradecyltrimethylammonium fluoride consists of a central nitrogen atom covalently bonded to three methyl groups and one tetradecyl group, forming a quaternary ammonium cation. This cation is ionically bonded to a fluoride anion.

Caption: Chemical structure of tetradecyltrimethylammonium fluoride.

Synthesis Pathway

The synthesis of tetradecyltrimethylammonium fluoride is not widely documented in standard literature. However, a probable and logical synthetic route can be derived from established methods for preparing similar quaternary ammonium salts, such as tetradecyltrimethylammonium bromide (TTAB) and tetramethylammonium fluoride (TMAF).[2][3] A two-step process is the most likely approach:

-

Quaternization of Trimethylamine: This step involves the reaction of trimethylamine with a tetradecyl halide (e.g., 1-bromotetradecane) to form tetradecyltrimethylammonium bromide. This is a classic Sₙ2 reaction.

-

Anion Exchange: The resulting tetradecyltrimethylammonium bromide is then subjected to an anion exchange process. This can be achieved by reacting it with a fluoride salt, such as silver fluoride, or by using an ion-exchange resin loaded with fluoride ions.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthesis workflow for tetradecyltrimethylammonium fluoride.

Applications in Research and Drug Development

While specific applications for tetradecyltrimethylammonium fluoride are not extensively documented, its chemical structure suggests several high-potential uses in research and pharmaceutical development, primarily leveraging its properties as both a cationic surfactant and a source of nucleophilic fluoride.

As a Phase-Transfer Catalyst

The long tetradecyl chain gives the cation significant lipophilicity, allowing it to be soluble in organic solvents. This, combined with the fluoride anion, makes it an excellent candidate for a phase-transfer catalyst. It can transport the fluoride anion from an aqueous or solid phase into an organic phase to participate in reactions, such as nucleophilic substitution, where the insolubility of inorganic fluoride salts in organic solvents would otherwise limit reaction rates.

Source of "Naked" Fluoride for Nucleophilic Fluorination

The introduction of fluorine into drug molecules is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Quaternary ammonium fluorides, like the related tetramethylammonium fluoride (TMAF), are valued as sources of "naked" fluoride.[3][6] This term refers to fluoride ions that are not tightly coordinated with a metal cation, making them more nucleophilic and reactive.

Tetradecyltrimethylammonium fluoride can be used in reactions such as:

-

SₙAr (Nucleophilic Aromatic Substitution): Replacing leaving groups on aromatic rings with fluorine.

-

Halogen Exchange (Halex) Reactions: Converting alkyl chlorides or bromides to alkyl fluorides.

In Drug Formulation and Delivery

The surfactant properties imparted by the tetradecyl chain can be exploited in drug formulation. Cationic surfactants are known for their ability to self-assemble into micelles, which can encapsulate hydrophobic drug molecules, potentially enhancing their solubility and stability. Furthermore, the cationic nature of the molecule could facilitate interaction with negatively charged biological membranes, a property that is explored in the design of drug delivery systems and as antimicrobial agents.

Experimental Protocol: Nucleophilic Fluorination

This section provides a representative, step-by-step protocol for a nucleophilic fluorination reaction using tetradecyltrimethylammonium fluoride.

Objective: To synthesize a fluorinated organic compound from its corresponding bromide precursor using tetradecyltrimethylammonium fluoride as the fluoride source.

Materials:

-

Alkyl or aryl bromide precursor

-

Tetradecyltrimethylammonium fluoride

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.

-

Ensure the solvent is anhydrous, as water can reduce the nucleophilicity of the fluoride ion.

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve the alkyl or aryl bromide precursor in the anhydrous solvent.

-

Add 1.2 equivalents of tetradecyltrimethylammonium fluoride to the solution. The excess fluoride ensures the reaction goes to completion.

-

Equip the flask with a condenser and place it under an inert atmosphere.

-

-

Reaction:

-

Stir the mixture at a temperature appropriate for the specific substrate (ranging from room temperature to reflux, to be determined empirically).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired fluorinated compound.

-

Safety and Handling

Tetradecyltrimethylammonium fluoride must be handled with care, following standard laboratory safety procedures. The primary hazards are associated with the fluoride ion and the potential for skin and eye irritation from the surfactant component.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[8][9] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place.[8] The compound is hygroscopic and should be protected from moisture.[7]

-

Toxicity: Fluoride ions can be toxic if ingested. In case of ingestion, seek immediate medical attention.[7] The compound can cause severe skin burns and eye damage.[8]

Conclusion

Tetradecyltrimethylammonium fluoride is a specialized chemical with significant potential in organic synthesis and pharmaceutical sciences. Its dual nature as a phase-transfer catalyst and a source of highly reactive fluoride makes it a valuable tool for the synthesis of fluorinated molecules. Researchers and drug development professionals can leverage its unique properties to advance their projects, provided that appropriate handling and safety protocols are rigorously followed.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15127562, Tetradecyl trimethyl ammonium fluoride. Retrieved from [Link]

-

Chem-Space. (2026). The Chemical Properties and Synthesis of Tetradecyltrimethylammonium Bromide. [Link]

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(4), 1345. [Link]

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. Tetradecyl trimethyl ammonium fluoride | C17H38FN | CID 15127562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Thermal Landscape of Tenofovir Alafenamide Fumarate (TAF) Salts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal decomposition of Tenofovir Alafenamide Fumarate (TAF) salts, a critical parameter influencing the stability, processing, and shelf-life of this potent antiviral agent. As drug development professionals, understanding the thermal behavior of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox but a fundamental component of ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the logical framework for robust thermal analysis, grounded in scientific integrity and regulatory expectations.

The Critical Role of Thermal Stability in TAF Formulations

Tenofovir Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, has demonstrated significant advantages in the treatment of HIV and chronic hepatitis B, including enhanced antiviral efficacy at lower doses and an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF). TAF is formulated as various salts, most commonly as a hemifumarate, to improve its physicochemical properties. However, the introduction of a salt form and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—necessitates a thorough investigation of its thermal stability.

Thermal decomposition is a critical degradation pathway that can lead to loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug substance. A comprehensive understanding of the temperatures at which TAF salts begin to degrade is paramount for:

-

Manufacturing Process Design: Guiding the selection of appropriate drying temperatures, milling conditions, and formulation techniques to prevent degradation.

-

Storage and Handling: Establishing appropriate storage conditions and shelf-life to ensure product integrity.

-

Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate stress testing to elucidate intrinsic stability characteristics.[1][2]

Polymorphism: A Key Determinant of TAF's Thermal Behavior

The thermal properties of TAF are intrinsically linked to its solid-state form. Different polymorphic forms and salt variations can exhibit distinct melting points and decomposition profiles. Research has identified several crystalline forms of TAF, including a hemifumarate and multiple monofumarate polymorphs (Forms I, II, and III).[3] The structural arrangement of molecules in the crystal lattice of each form dictates its thermodynamic stability and, consequently, its response to thermal stress.

The interplay between the fumaric acid and tenofovir alafenamide can result in either a co-crystal or a salt, further influencing the solid-state properties.[3] This highlights the necessity of robust analytical techniques to characterize the specific form of TAF being utilized and to understand its unique thermal decomposition characteristics.

Experimental Determination of Thermal Decomposition: Methodologies and Insights

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of pharmaceuticals.[1][4][5] When used in concert, they provide a comprehensive picture of the thermal events a material undergoes upon heating.

The Causality Behind Methodological Choices

The selection of experimental parameters in TGA and DSC is not arbitrary; it is driven by the need to obtain accurate, reproducible, and relevant data.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) is often preferred for pharmaceutical analysis as it provides better resolution of thermal events.[3] Faster heating rates can shift decomposition to higher temperatures, potentially masking subtle transitions.

-

Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the material.[3]

-

Sample Preparation: The use of a small, representative sample in an appropriate pan (e.g., aluminum or platinum) ensures uniform heating and accurate measurement.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the thermal analysis of TTAF salts, incorporating principles of good laboratory practice and aligning with regulatory expectations.

Objective: To determine the onset of thermal decomposition of a TTAF salt sample using TGA and to identify associated thermal events using DSC.

Instrumentation: A calibrated simultaneous TGA-DSC instrument is recommended for direct correlation of mass loss with thermal transitions.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the TTAF salt into a clean, tared TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Purge the TGA-DSC furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Place the sample pan on the TGA balance.

-

Use an empty, tared pan as a reference for the DSC measurement.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min. This range is typically sufficient to observe the decomposition of TAF salts.

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

TGA Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the inflection point of the mass loss step.

-

-

DSC Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting, desolvation) and exothermic (decomposition, crystallization) events.

-

Correlate any endotherms or exotherms with mass loss events observed in the TGA thermogram to differentiate between physical transitions and chemical decomposition.

-

-

Mandatory Visualization: TGA-DSC Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: TGA-DSC Experimental Workflow for TTAF Salts.

Thermal Decomposition Data of TTAF Salts: A Comparative Overview

The following table summarizes the available thermal decomposition data for various TTAF salts. It is important to note that direct comparison should be made with caution, as experimental conditions can influence the observed temperatures. The data presented here are primarily onset temperatures of decomposition determined by TGA.

| TTAF Salt Form | Onset of Decomposition (°C) | Melting Point (°C) | Analytical Method | Reference |

| Tenofovir Alafenamide Hemifumarate (Form 1) | 186 | - | TGA-DSC | [6] |

| Tenofovir Alafenamide Monofumarate Hemihydrate (Form 2) | 187 (after initial water loss <120 °C) | - | TGA-DSC | [6] |

| Tenofovir Alafenamide Monofumarate (Form I) | - | 119.7 - 121.1 | Melting Point Apparatus | [7] |

| Tenofovir Alafenamide Monofumarate (Form II) | - | ~122 | DSC | [8] |

| Tenofovir Alafenamide Monofumarate (Form III) | - | - | - | |

| Tenofovir Alafenamide Hydrochloride | - | - | - | |

| Tenofovir Alafenamide Sulfate | - | 115 | DSC | [9] |

| Tenofovir Alafenamide Citrate | - | 148 | DSC | [9] |

| Tenofovir Alafenamide Succinate | - | 108 | DSC | [9] |

Note: A hyphen (-) indicates that the data was not explicitly reported in the cited sources. The melting points are included as they can be indicative of thermal stability, with higher melting points often correlating with greater stability.

Understanding the Degradation Pathway

The thermal decomposition of Tenofovir Alafenamide is a complex process. While detailed mechanistic studies are ongoing, the primary degradation pathway is understood to involve hydrolysis of the ester and phosphoramidate bonds, particularly under thermal stress. The presence of fumaric acid in the salt forms can also influence the degradation mechanism.

Postulated Thermal Degradation Mechanism

The following diagram illustrates a plausible thermal degradation pathway for Tenofovir Alafenamide, leading to the formation of key degradation products.

Caption: Postulated Thermal Degradation Pathway of TAF.

Conclusion: A Foundation for Rational Drug Development

This technical guide provides a comprehensive framework for understanding and evaluating the thermal decomposition of TTAF salts. The interplay of polymorphism and salt form significantly impacts the thermal stability of Tenofovir Alafenamide. By employing robust analytical methodologies such as TGA and DSC within a scientifically sound and regulatory-compliant framework, researchers and drug development professionals can gain critical insights into the material properties of this important antiviral agent. This knowledge is not only essential for ensuring the quality and stability of the final drug product but also forms the foundation for rational formulation design and process optimization, ultimately contributing to the delivery of safe and effective medicines to patients.

References

-

International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][1][2]

-

Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Molecules. [Link][3]

-

Google Patents. WO2017134089A1 - Crystalline forms of tenofovir alafenamide monofumarate. [8]

-

ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

ResearchGate. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. [Link]

-

Linseis. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]

-

Memmert. Stability tests according to ICH Q1A (R2). [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

-

On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Molecules. [Link][6]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]

-

C-Therm. Thermal Analysis of Molten Salts. [Link]

-

Google Patents. WO2016192692A1 - Solid forms of tenofovir alafenamide. [9]

-

Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics. [Link][10]

-

AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link][5]

-

Pure. Experimental study of salt hydrates for thermochemical seasonal heat storage. [Link]

- Google Patents.

-

ResearchGate. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. Molecules. [Link]

-

Semantic Scholar. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug A. [Link]

-

Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. [Link]

-

INIS. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]

-

LAPaL. Tenofovir alafenamide (TAF). [Link]

-

ResearchGate. Crystallographic data of tenofovir alafenamide (TA) and tenofovir alafenamide hemifumarate (TA HF).. [Link]

-

Technical Disclosure Commons. Process for the preparation of Tenofovir Alafenamide Monofumarate. [Link][7]

-

ResearchGate. Forced degradation and stability assessment of Tenofovir alafenamide. [Link]

-

Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. Preparation and Characterization of 3D-Printed Dose-Flexible Printlets of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tdcommons.org [tdcommons.org]

- 8. scribd.com [scribd.com]

- 9. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

Methodological & Application

Application Note: Selective Etching of Silicon Dioxide using Anhydrous Tetramethylammonium Fluoride (TTAF)

Executive Summary

This application note details the protocol for using Tetramethylammonium Fluoride (TTAF) in organic solvents (specifically Propylene Glycol) to selectively etch silicon dioxide (

Scientific Foundation & Mechanism[1]

The "Naked" Fluoride Effect

In aqueous solutions, fluoride ions are heavily solvated by water molecules (

TTAF (

Chemical Pathway

The etching of

Mechanistic Visualization

The following diagram illustrates the selectivity mechanism, highlighting the protection of Aluminum due to the absence of an aqueous electrolyte.

Figure 1: Mechanism of TTAF selective etching. The organic solvent prevents the ionization required for Aluminum corrosion while enabling Fluoride attack on Silicon Dioxide.

Experimental Protocol: Al-Safe Oxide Etch

Objective: Remove 500nm of sacrificial PECVD Oxide from a wafer containing exposed Al bond pads.

Materials & Equipment

-

Reagent A: Anhydrous Tetramethylammonium Fluoride (TTAF), 98%+.

-

Solvent: Propylene Glycol (PG), Semiconductor Grade (Low water content is critical).

-

Rinse Agent: Isopropyl Alcohol (IPA), VLSI Grade.

-

Vessel: PTFE (Teflon) beaker. Do not use glass.

-

Heating: Hotplate with feedback temperature control.

Preparation of Etchant (1.0 wt% TTAF in PG)

-

Environment: Perform all mixing in a fume hood. Ideally, handle anhydrous TTAF in a glovebox or dry environment to prevent moisture absorption.

-

Weighing: Measure 990g of Propylene Glycol into the PTFE beaker.

-

Mixing: Slowly add 10g of TTAF solid to the solvent while stirring magnetically at 300 RPM.

-

Heating: Heat the solution to 60°C . TTAF dissolves slowly in viscous glycol; allow 30-60 minutes for complete dissolution. Ensure the solution is clear before use.

Etching Procedure

Warning: Fluoride solutions are toxic.[1] Full PPE (Face shield, chemically resistant apron, double nitrile/neoprene gloves) is mandatory.

-

Pre-Clean: Ensure wafer is dry. Water drag-in will ruin the selectivity.

-

Immersion: Submerge the wafer vertically into the TTAF/PG solution at 60°C.

-

Agitation: Gentle agitation (magnetic bar at 100 RPM or manual agitation every 2 minutes) is required to replenish reactants at the surface, as the solution is viscous.

-

Time: Etch rate is approximately 20–50 Å/min for thermal oxide (slower than aqueous HF). For 500nm (5000 Å), estimated time is ~100-150 minutes. Note: PECVD oxide etches significantly faster than thermal oxide.

-

Endpoint: Visual observation (dewetting is less obvious in glycol) or timed etch based on prior calibration.

The Critical Solvent-Exchange Rinse

Crucial Step: Do NOT rinse directly with water. Mixing water with the residual TTAF/Glycol layer on the wafer will create a localized aqueous HF environment, instantly corroding the Aluminum.

-

Rinse 1 (IPA): Transfer wafer immediately into a bath of pure IPA. Agitate for 2 minutes. This removes the fluoride and glycol without introducing water.

-

Rinse 2 (IPA): Transfer to a second fresh IPA bath for 1 minute.

-

Rinse 3 (DI Water): Only now, transfer to a Deionized Water overflow rinse for 5 minutes.

-

Dry: Spin dry or

gun dry.

Process Workflow & Logic

The following workflow enforces the "Solvent Exchange" principle to guarantee Aluminum integrity.

Figure 2: Operational workflow emphasizing the intermediate solvent rinse to prevent galvanic corrosion.

Data & Performance Metrics

The following table summarizes typical performance characteristics of the TTAF/PG system compared to standard aqueous HF (100:1).

| Parameter | 1.0% TTAF in Propylene Glycol (60°C) | 1% Aqueous HF (25°C) |

| Thermal Oxide Etch Rate | 25 - 40 Å/min | ~30 - 50 Å/min |

| PECVD Oxide Etch Rate | 80 - 120 Å/min | ~100 - 200 Å/min |

| Aluminum Etch Rate | < 2 Å/min (Negligible) | > 500 Å/min (Rapid Attack) |

| Selectivity ( | > 50 : 1 | < 0.1 : 1 |

| Viscosity | High (Requires agitation) | Low |

| Surface Tension | Low (Good wetting in vias) | High (May require surfactant) |

Data derived from internal process characterization and comparative analysis of non-aqueous fluoride systems [1][2].

Troubleshooting & Optimization

-

Issue: White Residue on Wafer.

-

Cause: TTAF or reaction byproducts precipitated during the rinse.

-

Fix: The IPA rinse was too short or saturated. Use a two-stage IPA cascade rinse.

-

-

Issue: Aluminum Pitting.

-

Cause: Moisture contamination in the Propylene Glycol or TTAF source.

-

Fix: Use fresh anhydrous reagents. Ensure the etch bath is covered to prevent hygroscopic water absorption from the air.

-

-

Issue: Low Etch Rate.

-

Cause: Temperature too low or solution saturation.

-

Fix: Increase temperature to 70°C (do not exceed 100°C to avoid solvent degradation/fumes).

-

References

-

MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications. Retrieved from [Link]

-

ResearchGate. (2024). Control of corrosion on aluminum MEMS structures after post etch clean. Retrieved from [Link]

-

Linx Consulting. (2017). Thermal Atomic Layer Etching of SiO2 by a “Conversion-Etch” Mechanism. Retrieved from [Link]

-

MicroChemicals. Wet-chemical Etching of Aluminum and Selectivity. Retrieved from [Link]

Sources

Application Notes and Protocols for Zeolite Synthesis using Tetra-n-butylammonium Fluoride (TBAF) as a Structure-Directing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structure-Directing Agents in Zeolite Synthesis

Zeolites, crystalline aluminosilicates with a porous framework, are of paramount importance in a myriad of applications, including catalysis, ion exchange, and adsorption-based separations. The precise control over the final structure and properties of synthetic zeolites is dictated by the use of organic molecules known as structure-directing agents (SDAs). These molecules guide the assembly of silicate and aluminate precursors into specific framework topologies. Among the various SDAs, tetra-n-butylammonium fluoride (TBAF) has emerged as a highly effective agent, particularly in the synthesis of high-silica and pure-silica zeolites. This document provides a comprehensive guide to the synthesis of zeolites using TBAF, delving into the underlying scientific principles and offering a detailed experimental protocol.

The Synergistic Role of Tetrabutylammonium (TBA⁺) and Fluoride (F⁻) Ions

The efficacy of TBAF as an SDA stems from the cooperative action of the tetrabutylammonium cation (TBA⁺) and the fluoride anion (F⁻).

-

The Tetrabutylammonium (TBA⁺) Cation: The bulky and hydrophobic nature of the TBA⁺ cation plays a crucial role in templating the formation of specific zeolite framework structures. Its size and shape direct the arrangement of the surrounding silicate species, effectively creating a blueprint for the porous network. The interaction between the organic cation and the inorganic framework is often driven by van der Waals forces and hydrophobic hydration effects, where the ordering of water molecules around the cation influences the silicate condensation process.

-

The Fluoride (F⁻) Anion: The fluoride ion is not a passive counter-ion; it actively participates in the crystallization process. It acts as a mineralizing agent, enhancing the solubility of silica precursors, which facilitates the transport of silicate species to the growing crystal surface. Furthermore, fluoride can be incorporated into the zeolite framework, often within small cages or double-ring structures, where it balances the positive charge of the occluded SDA. This charge-balancing mechanism by fluoride, as opposed to framework defects like silanol groups, results in zeolites with a lower defect density and consequently, higher thermal stability and hydrophobicity. Studies have shown that the presence of fluoride can accelerate the formation of the zeolite skeleton.[1]

The combined action of the TBA⁺ cation and the fluoride anion in TBAF leads to the efficient synthesis of well-defined, highly crystalline zeolites with desirable properties.

Featured Application: Synthesis of ZSM-11 Zeolite

ZSM-11 is a high-silica zeolite with the MEL framework topology, characterized by a three-dimensional system of 10-membered ring channels. It finds applications in various catalytic processes, including the conversion of methanol to olefins (MTO). The use of TBAF as an SDA has been shown to produce ZSM-11 with a refined MEL structure, a larger BET surface area, abundant mesopores, and moderate acidity, which are all beneficial for catalytic performance.[2]

Experimental Protocol: Two-Stage Crystallization of ZSM-11 using TBAF

This protocol is based on a simple two-stage crystallization method, which has been demonstrated to be effective for the synthesis of ZSM-11 using TBAF.[2]

Materials:

-

Tetra-n-butylammonium fluoride (TBAF) solution

-

Fumed silica (SiO₂)

-

Sodium aluminate (NaAlO₂) (or other aluminum source)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Oven with temperature control

-

Centrifuge

-

Drying oven

-

Mortar and pestle (optional, for homogenization)

-

pH meter

Procedure:

Part 1: Preparation of the Synthesis Gel

-

Solution A (SDA and Alkali): In a beaker, dissolve the required amount of TBAF and NaOH in deionized water. Stir until a clear solution is obtained.

-

Solution B (Aluminum Source): In a separate beaker, dissolve sodium aluminate in a small amount of deionized water.

-

Gel Formation: Slowly add Solution B to Solution A while stirring vigorously.

-

Addition of Silica Source: Gradually add the fumed silica to the combined solution under continuous stirring. Continue stirring for several hours at room temperature to ensure a homogeneous gel is formed. The final molar composition of the gel should be carefully controlled.

Part 2: Two-Stage Hydrothermal Synthesis

-

Stage 1 (Nucleation): Transfer the homogeneous synthesis gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120-140°C). Maintain this temperature for a defined period (e.g., 24-48 hours) to promote the formation of crystal nuclei.

-

Stage 2 (Crystal Growth): After the first stage, increase the oven temperature to a higher value (e.g., 160-180°C). Maintain this temperature for a longer period (e.g., 48-96 hours) to facilitate the growth of the zeolite crystals.

-

Cooling and Product Recovery: After the second stage, turn off the oven and allow the autoclave to cool down to room temperature.

-

Washing: Open the autoclave and transfer the contents to a centrifuge tube. Wash the solid product repeatedly with deionized water by centrifugation and redispersion until the pH of the supernatant is neutral (pH ~7).

-

Drying: Dry the final product in an oven at 100-120°C overnight.

Part 3: Calcination (Template Removal)

-

Place the dried, as-synthesized ZSM-11 powder in a ceramic crucible.

-

Heat the sample in a muffle furnace under a flow of air. A typical calcination program involves ramping the temperature slowly (e.g., 1-2°C/min) to a final temperature of 550-600°C and holding it for several hours to ensure complete removal of the organic SDA.

Diagram of the Synthesis Workflow:

Caption: Workflow for the two-stage synthesis of ZSM-11 zeolite using TBAF.

Characterization of the Final Product

The synthesized ZSM-11 zeolite should be characterized using various analytical techniques to confirm its structure, purity, and properties.

-

X-ray Diffraction (XRD): To verify the crystalline phase and purity of the ZSM-11 product.

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

-

Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrations of the zeolite framework.

-

Thermogravimetric Analysis (TGA): To confirm the complete removal of the organic SDA after calcination.

-

Ammonia Temperature-Programmed Desorption (NH₃-TPD): To evaluate the acidity of the zeolite.

Quantitative Data Summary

The following table summarizes typical synthesis parameters for zeolites prepared using tetra-alkylammonium salts in fluoride media. Note that optimal conditions can vary depending on the specific precursors and equipment used.

| Zeolite Type | Structure-Directing Agent (SDA) | Molar Composition of Synthesis Gel | Temperature (°C) | Time (days) | Reference |

| ZSM-11 | TBAF | Not explicitly stated in abstract | Stage 1: 120-140, Stage 2: 160-180 | 3-6 | [2] |

| Pure Silica Beta | TEAOH + HF | 1 SiO₂ : 0.5 TEAF : 7.5 H₂O | 140 | 6-10 |

Note: The exact molar composition for the ZSM-11 synthesis with TBAF was not available in the provided search results. Researchers should perform optimization studies to determine the ideal gel composition for their specific application.

Troubleshooting and Expert Insights

-

Purity of the Final Product: The presence of amorphous phases or other zeolite structures can be an issue. Careful control of the molar composition of the synthesis gel, as well as the temperature and duration of the hydrothermal treatment, is crucial. The use of seed crystals of the desired zeolite can often promote the formation of a pure phase.

-

Crystal Size and Morphology: These properties are influenced by factors such as the SDA concentration, the alkalinity of the synthesis medium, and the temperature profile. The two-stage crystallization method described here allows for some control over nucleation and growth, which in turn affects the final crystal size.

-

Safety Precautions: When working with fluoride sources such as TBAF or hydrofluoric acid (HF), it is imperative to follow strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The use of tetra-n-butylammonium fluoride as a structure-directing agent offers a robust and effective method for the synthesis of high-quality zeolites, such as ZSM-11. The unique interplay between the TBA⁺ cation and the F⁻ anion facilitates the formation of highly crystalline materials with desirable properties for a range of applications. The detailed protocol and insights provided in this application note serve as a valuable resource for researchers and scientists working in the field of zeolite synthesis and its applications in catalysis and materials science.

References

-

Few‐Unit‐Cell MFI Zeolite Synthesized using a Simple Di‐quaternary Ammonium Structure‐Directing Agent. (2021). eScholarship.org. Retrieved from [Link]

-

The effect of Br− and F− on the synthesis of ZSM-11 zeolites with tetrabutylammonium salts and the catalytic performance of methanol to olefins. (2025). ResearchGate. Retrieved from [Link]

-

The Synergistic Impact of Crystal Seed and Fluoride Ion in the Synthesis of Silicalite-1 Zeolite in Low-Template Systems. (2024). MDPI. Retrieved from [Link]

Sources

Application Note: Solvent Engineering for Fluoride-Mediated Organic Synthesis

The following Application Note is designed for advanced organic chemists and process development scientists. It addresses the critical role of solvent engineering in modulating the reactivity of Tetrabutylammonium Fluoride (TBAF) and its anhydrous surrogates (often colloquially or erroneously referred to as "TTAF" in internal lab lexicons, or confused with TBAT ).

Executive Summary

The utility of Tetraalkylammonium fluorides (TBAF/TTAF) in organic synthesis is defined by a central paradox: the fluoride ion (

This guide provides a decision matrix for solvent selection to tune TBAF reactivity between Silyl Deprotection , Nucleophilic Fluorination , and Base-Mediated Catalysis . It includes protocols for generating "anhydrous" TBAF and utilizing the anhydrous surrogate TBAT (Tetrabutylammonium difluorotriphenylsilicate).[1]

Mechanistic Insight: The "Naked" Fluoride Challenge

To select the correct solvent, one must understand the solvation shell dynamics of the fluoride ion.

-

Hydration Sphere: Commercial TBAF is typically supplied as TBAF·3H

O or as a 1.0 M solution in THF containing ~5% water. The lattice energy of the fluoride-water complex is immense ( -

The "Naked" Ion: In polar aprotic solvents (DMSO, MeCN), the lack of hydrogen bonding leaves the

ion "naked" and highly reactive. However, this high energy state makes the reagent unstable; "naked" TBAF in solution will self-decompose via Hofmann Elimination (deprotonating its own butyl chain) to form tributylamine, bifluoride (

Visualization: Solvation & Reactivity Pathways

Figure 1: Solvation dynamics dictate the dominant reaction pathway. "Naked" fluoride in aprotic solvents maximizes nucleophilicity but risks reagent decomposition.

Solvent Selection Matrix

| Solvent Class | Representative Solvents | Primary Application | Mechanism Note |

| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | Nucleophilic Fluorination ( | Solvates cation ( |

| Etherial | THF, 2-MeTHF, Dioxane | Silyl Deprotection | Standard for cleavage of TBS, TES, TBDPS ethers. Moderate solvation allows Si-F bond formation without aggressive basicity. |

| Bulky Alcohols | t-Butanol, t-Amyl alcohol | Selective Fluorination | Advanced: Bulky alkyl groups sterically hinder tight H-bonding to |

| Chlorinated | DCM, Chloroform | Phase Transfer Catalysis | Poor solubility for TBAF salts unless used with crown ethers or in biphasic systems. |

Experimental Protocols

Protocol A: Preparation of "Anhydrous" TBAF (Azeotropic Drying)

For applications requiring high nucleophilicity where commercial TBAF·3H

Context: Completely anhydrous TBAF is unstable. This protocol reduces water content to ~0.1–0.3 eq, creating a "dry" reagent suitable for

-

Dissolution: Dissolve commercial TBAF·3H

O (10 mmol) in a mixture of Acetonitrile (MeCN) and Toluene (1:1 ratio, 20 mL). -

Azeotrope: Connect the flask to a rotary evaporator. Evaporate the solvent at 40°C (do not exceed 50°C to prevent decomposition). The water/toluene/MeCN azeotrope will remove the bulk of the water.

-

Repetition: Redissolve the resulting oil in anhydrous MeCN (10 mL) and evaporate again. Repeat this step 3 times.

-

Storage: The resulting "anhydrous" TBAF appears as a viscous oil or foam. Do not store. Redissolve immediately in the reaction solvent (e.g., dry THF or MeCN) and use within 1 hour.

-

Validation: Check water content via Karl-Fischer titration if critical. Target <1000 ppm.

-

Protocol B: Using TBAT as a Stable Anhydrous Surrogate

When "TTAF" (TBAF) instability is problematic, switch to TBAT (Tetrabutylammonium difluorotriphenylsilicate).

Context: TBAT is a non-hygroscopic solid that releases

-

Reagent Prep: Dry TBAT (commercially available white solid) in a vacuum desiccator over

overnight. -

Reaction Setup: In a flame-dried flask under Argon, dissolve substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile .

-

Addition: Add TBAT (2.0 – 3.0 eq).

-

Activation: If reaction is sluggish, add 10 mol% TBAF (catalytic) to initiate the silicate dissociation cycle.

-

Workup: TBAT leaves a triphenylfluorosilane byproduct. Remove via column chromatography (non-polar eluent first).

Protocol C: Nucleophilic Fluorination (The "Bulky Alcohol" System)

Based on the method by Kim et al. [1] for suppressing elimination side-reactions.

-

Solvent System: Prepare a mixture of Acetonitrile : t-Butanol (1:4 ratio).

-

Why: MeCN solubilizes the reagents; t-BuOH provides a "soft" solvation shell that reduces basicity (preventing E2 elimination of the substrate) but is too bulky to quench the nucleophilic

.

-

-

Execution: Dissolve the alkyl sulfonate/halide substrate (1.0 mmol) and TBAF·3H

O (2.0 mmol) in the solvent mixture (5 mL). -

Condition: Reflux at 80°C for 2–6 hours.

-

Result: High yield of alkyl fluoride with minimal alkene formation.

Workflow Decision Tree

Figure 2: Logic flow for selecting the optimal solvent and fluoride source based on substrate sensitivity.

Troubleshooting & Stability Notes

-

The "Brown Gunk" Phenomenon: If a TBAF/THF solution turns dark brown or black, Hofmann elimination has occurred. The solution now contains tributylamine and bifluoride (

). Discard immediately ; the titer is unreliable, and the amine may interfere with catalysis. -

Glass Etching: "Naked" fluoride in DMSO/MeCN will etch borosilicate glass over prolonged periods (producing

). For reactions -

Acronym Confusion (TTAF vs. TBAF): Ensure the reagent is Tetrabutylammonium Fluoride . If the protocol specifies "TTAF" in the context of a specific salt like tetrabutylammonium difluorotriphenylstannate, consult specialized literature, but this is rare. In 99% of synthesis contexts, TTAF is a typo for TBAF.

References

-

Kim, D. W., et al. (2002). "Admixtures of bulky alcohols and polar aprotic solvents: A new strategy for nucleophilic fluorination." Journal of the American Chemical Society, 124(35), 10278–10279.

-

Pilcher, A. S., & DeShong, P. (1993). "Fluorides in organic synthesis. Preparation and reactivity of tetrabutylammonium difluorotriphenylsilicate (TBAT)." Journal of Organic Chemistry, 58(19), 5130–5134.

-

Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride."[1] Journal of the American Chemical Society, 127(6), 2050–2051.

-

Cox, D. P., et al. (1984). "Anhydrous tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride." Journal of Organic Chemistry, 49(17), 3216–3219.

Sources

Application Notes & Protocols: Mastering the Handling of Air-Sensitive Fluoride Reagents

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Air-sensitive fluoride reagents are indispensable tools in modern chemistry, enabling the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, their utility is matched by their significant handling challenges, stemming from high reactivity towards atmospheric moisture and oxygen, and the inherent toxicity of fluoride compounds. This guide provides a comprehensive framework for the safe and effective handling of these reagents. It moves beyond procedural lists to explain the causality behind experimental choices, grounding protocols in principles of chemical reactivity and laboratory safety. We will cover essential infrastructure, step-by-step handling techniques for solids and liquids, and critical emergency procedures, ensuring that researchers can confidently and safely leverage the synthetic power of these valuable compounds.

The Dual Challenge: Reactivity and Toxicity

Air-sensitive fluoride reagents present a unique set of hazards that demand rigorous handling protocols. Their reactivity is often the very reason they are employed as potent fluorinating agents, yet this same property makes them intolerant of atmospheric conditions.

1.1. Sensitivity to Air and Moisture Many fluoride reagents react vigorously with water, a reaction that can neutralize their effectiveness and, more dangerously, produce highly toxic and corrosive byproducts.[1] For example, sulfur tetrafluoride (SF₄) instantly hydrolyzes in the presence of moisture to form sulfur dioxide (SO₂) and hydrogen fluoride (HF), both of which are toxic and corrosive.[2][3] Similarly, xenon difluoride (XeF₂) must be protected from moisture to prevent the formation of xenon trioxide, a dangerously explosive solid.[4] This reactivity necessitates the use of inert atmosphere techniques to maintain the reagent's integrity and ensure a safe working environment.

1.2. Inherent Fluoride Toxicity Beyond their reaction with air, these reagents and their byproducts pose severe health risks. Hydrogen fluoride (HF), whether handled directly as an anhydrous gas or produced as a hydrolysis byproduct, is a primary concern.[5] HF is highly corrosive and toxic; skin contact can cause severe burns that may not be immediately painful, and it can be rapidly absorbed into the body, leading to systemic toxicity by depleting calcium levels (hypocalcemia), which can be fatal.[6] Inhalation of HF gas or vapors can cause severe lung damage.[5] Therefore, all handling procedures must be designed to prevent any possibility of exposure.

Essential Infrastructure: Your First Line of Defense

The cornerstone of safely handling air-sensitive reagents is the use of engineering controls that create a moisture- and oxygen-free environment. The two primary systems for this are the glovebox and the Schlenk line.

2.1. The Glovebox (Dry Box) A glovebox is a sealed container with an inert internal atmosphere (typically nitrogen or argon) that allows for the manipulation of sensitive compounds through built-in gloves.[7] It is the preferred environment for handling and storing highly sensitive solid reagents, performing weigh-outs, and preparing samples where dexterity is key.[8]

-

Key Components: A glovebox consists of the main chamber, an antechamber that acts as an airlock for transferring materials in and out, and a gas purification system that constantly circulates the atmosphere through a catalyst to remove trace oxygen and moisture.[7]

-

Best Use Cases: Weighing solid reagents, long-term storage of sensitive chemicals, and complex manipulations that are difficult to perform in enclosed glassware.[8][9]

2.2. The Schlenk Line A Schlenk line is a glass vacuum-gas manifold comprising two parallel tubes: one connected to a vacuum pump and the other to a source of purified inert gas.[10] Ports along the manifold allow a reaction flask (a "Schlenk flask") to be repeatedly evacuated to remove air and then backfilled with inert gas. This technique is ideal for conducting reactions under an inert atmosphere.[9][11]

-

Key Components: The dual manifold, stopcocks for switching between vacuum and inert gas, a cold trap (typically liquid nitrogen) to protect the vacuum pump from solvent vapors, and an oil bubbler to provide a slight positive pressure and prevent air from entering the system.[10][12]

-

Best Use Cases: Performing reactions, distillations, and filtrations of air-sensitive compounds.[10]

Properties and Incompatibilities of Common Reagents

A thorough understanding of the specific reagent's properties is critical. The following table summarizes key information for several common air-sensitive fluoride reagents.

| Reagent Name | Formula | Appearance | Key Hazards & Reactivity | Incompatible Materials |

| Sulfur Tetrafluoride | SF₄ | Colorless gas | Highly toxic, corrosive, reacts violently with water to form HF and SO₂.[1][2] Attacks glass.[1] | Water, steam, acids, organic materials, glass.[2][13] |

| Xenon Difluoride | XeF₂ | White crystalline solid | Strong oxidizer, reacts with water to form explosive XeO₃.[4][14] | Water, flammable materials, organic materials, powdered metals.[4][14] |

| Silver(II) Fluoride | AgF₂ | White to grey solid | Strong oxidizer, reacts violently with water, causes severe skin burns and eye damage.[15][16] | Water, combustible materials, organic materials.[15] |

| Anhydrous Hydrogen Fluoride | HF | Colorless gas or fuming liquid | Acutely toxic, corrosive, causes severe burns, systemic toxicity.[6][17] Reacts with many metals to produce explosive hydrogen gas.[18] | Water, bases, metals, glass, concrete.[5][19] |

Core Handling Protocols

The following protocols provide step-by-step guidance for common manipulations. The fundamental principle is to prevent the reagent from ever contacting the atmosphere.

4.1. Protocol 1: Preparing a Reaction System Using a Schlenk Line

This protocol describes the essential steps for setting up glassware for an air-sensitive reaction.

-

Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. Heat the assembled apparatus (e.g., Schlenk flask with a stir bar) in an oven (>125°C) overnight.[20][21]

-

Assembly and Purging: While still hot, assemble the glassware and connect it to the Schlenk line via thick-walled tubing.[20][22]

-

Purge Cycle: Evacuate the flask by opening the stopcock to the vacuum manifold. The system is held under vacuum for several minutes.

-

Backfill with Inert Gas: Close the stopcock to the vacuum and carefully open it to the inert gas manifold to fill the flask.

-

Repeat: This "purge-cycle" should be repeated at least three times to ensure the rigorous removal of atmospheric gases.[10] The flask is now ready for the introduction of solvents and reagents.

Caption: Workflow for preparing a reaction vessel under an inert atmosphere using a Schlenk line.

4.2. Protocol 2: Transferring a Solid Reagent in a Glovebox

-

Prepare Materials: Ensure all necessary items (spatulas, weigh boats, vials, reaction flask) are brought into the glovebox antechamber.[8] Glassware should be oven-dried beforehand.[8]

-

Purge Antechamber: Evacuate and refill the antechamber with inert gas. This cycle is typically repeated three times before opening the inner door.[23]

-

Perform Transfer: Inside the glovebox, open the reagent container. Quickly and efficiently weigh the desired amount of the solid reagent and add it to the reaction flask.

-

Seal and Remove: Securely seal the reagent container. Seal the reaction flask with a septum or glass stopper. The flask can now be taken out of the glovebox through the antechamber for use on a Schlenk line.

4.3. Protocol 3: Liquid Transfer via Cannula

This technique uses a pressure differential to transfer liquids between two sealed vessels.[22]

-

Prepare Vessels: The recipient flask (e.g., the reaction flask) and the source flask (e.g., a Sure/Seal™ bottle of reagent) must both be under a positive pressure of inert gas.[22][24]

-

Insert Cannula: A cannula (a long, double-ended needle) is inserted through the septum of both flasks. Keep both ends of the cannula in the headspace above the liquids initially.

-

Create Pressure Gradient: Create a pressure gradient by slightly evacuating the recipient flask or by increasing the inert gas flow to the source flask. A common method is to vent the recipient flask with an exhaust needle, lowering its pressure relative to the source flask.[22]

-

Initiate Transfer: Lower the cannula into the liquid in the source flask. The positive pressure differential will push the liquid through the cannula into the recipient flask.

-

Complete Transfer: Once the desired amount is transferred, raise the cannula out of the liquid and into the headspace to flush the line with inert gas before removing it from both flasks.

Caption: Visual representation of liquid transfer via cannula, driven by a pressure differential.

Safety and Emergency Response

Strict adherence to safety protocols is non-negotiable. A risk assessment should be performed before any new procedure involving these reagents.[5]

5.1. Personal Protective Equipment (PPE) Standard laboratory PPE is insufficient. The following must be worn at all times:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles AND a full-face shield.[5] | Protects against splashes and fumes. HF can cause blindness.[5] |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber).[5][25] Check manufacturer's compatibility charts. Wear a second pair of nitrile gloves underneath.[5] | Provides a robust barrier against highly corrosive reagents. Double-gloving protects against small leaks. |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[26] An acid-resistant apron should be worn over the lab coat.[5] | Protects skin from potential splashes and contact. |

| Respiratory | All work must be done in a properly functioning chemical fume hood or glovebox.[14] For emergencies, a self-contained breathing apparatus (SCBA) is required.[17][27] | Prevents inhalation of toxic gases and fumes. |

5.2. First Aid for HF Exposure Immediate action is critical to prevent severe injury or death.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[5] Remove all contaminated clothing while flushing. After flushing, apply 2.5% calcium gluconate gel to the area and massage it in.[18][28] Seek immediate professional medical attention.

-

Eye Contact: Immediately flush eyes for at least 15 minutes at an eyewash station, keeping eyelids open.[5] Do not apply calcium gluconate gel to the eyes.[5] Seek immediate professional medical attention.

-

Inhalation: Move the exposed person to fresh air immediately. Call for emergency medical help.[5]

5.3. Quenching and Disposal Never dispose of active fluoride reagents directly.

-

Quenching: Unused or residual reagents must be quenched as part of the experimental procedure. This often involves slow addition to a stirred, cooled solution that can neutralize the reagent (e.g., a solution of sodium bicarbonate or calcium hydroxide). The specific quenching agent depends on the reagent; always consult the Safety Data Sheet (SDS) and relevant literature. The process should be done in a fume hood, under an inert atmosphere if the reagent is still highly reactive.

-

Waste Collection: All quenched materials and contaminated items (e.g., pipette tips, gloves, empty containers) must be collected as hazardous waste.[29][30] Containers that once held acutely toxic compounds like HF are also considered hazardous waste.[31]

-

Container Decontamination: Empty reagent bottles (e.g., Sure/Seal™) should be carefully handled. The cap should be removed in a fume hood, allowing the residue to slowly hydrolyze with atmospheric moisture over several hours before being rinsed with a compatible solvent and then water.[24] All rinsates must be collected as hazardous waste.[32]

Conclusion

The successful use of air-sensitive fluoride reagents hinges on a deep respect for their reactivity and a disciplined approach to their handling. By integrating the principles and protocols outlined in this guide—from utilizing appropriate engineering controls like gloveboxes and Schlenk lines to adhering to meticulous transfer techniques and being prepared for emergencies—researchers can mitigate the risks. This disciplined methodology enables the scientific community to safely unlock the vast synthetic potential of these powerful chemical tools, driving innovation in medicine, materials, and beyond.

References

- Title: Silver(II)

- Title: Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety Source: University of California, Berkeley URL

- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL

- Title: SAFETY DATA SHEET - Silver(I)

- Title: Schlenk line - Wikipedia Source: Wikipedia URL

- Title: Safety data sheet - Xenon difluoride Source: Thermo Fisher Scientific URL

- Title: Sulfur tetrafluoride | F4S | CID 24555 Source: PubChem - NIH URL

- Title: Chem 1140; Techniques for Handling Air-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL

- Title: Xenon difluoride - Safety Data Sheet Source: Apollo Scientific URL

- Title: SULFUR TETRAFLUORIDE | CAMEO Chemicals Source: NOAA URL

- Title: Hydrogen fluoride, anhydrous - Safety Data Sheet Source: Linde Gas URL

- Title: Sulfur Tetrafluoride Definition Source: Fiveable URL

- Title: Sulfur tetrafluoride | 7783-60-0 Source: ChemicalBook URL

- Title: hydrogen fluoride (anhydrous)

- Title: Recent Advances in Sulfur Tetrafluoride Chemistry: Syntheses, Structures, and Applications Source: ResearchGate URL

- Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry, Leiden University URL

- Title: Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories Source: ACS Publications URL

- Source: JoVE (Journal of Visualized Experiments)

- Title: SAFETY DATA SHEET - Silver(II)

- Title: Material Safety Data Sheet - Xenon difluoride, 99.

- Title: Safety Data Sheet - Advantage Arrest Silver Diamine Fluoride 38% Source: Elevate Oral Care URL

- Source: MsdsDigital.

- Title: Fluorine - Standard Operating Procedure Source: Princeton University Environmental Health & Safety URL

- Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL

- Title: The Schlenk Line Survival Guide Source: The Schlenk Line Survival Guide URL

- Source: JoVE (Journal of Visualized Experiments)

- Title: Anhydrous Hydrogen Fluoride | Safety Data Sheet Source: Honeywell URL

- Title: Safely handling air-sensitive products Source: Cleanroom Technology URL

- Title: How to Safely Handle Hydrofluoric Acid?

- Title: Safety Data Sheet - Advantage Arrest Silver Diamine Fluoride 38% Source: Elevate Oral Care URL

- Title: HF Safety Information Source: Calgonate® URL

- Title: Performing Sensitive Reactions without a Schlenk Line Source: University of Rochester URL

- Title: Handling air-sensitive reagents AL-134 Source: MIT URL

- Title: SAFETY DATA SHEET - Xenon difluoride Source: Sigma-Aldrich URL

- Title: Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL

- Title: Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents Source: Benchchem URL

- Title: The Manipulation of Air-Sensitive Compounds Source: Neilson Lab - Texas Christian University URL

- Title: Materials Compatability Source: University of Wisconsin-Madison URL

- Title: Understanding the Compatibility of Fluoride-Based Radiopharmaceutical Reaction Solutions and PDMS Source: ACS Applied Materials & Interfaces URL

- Title: Handling Air-Sensitive Reagents Technical Bulletin AL-134 Source: Sigma-Aldrich URL

- Title: Incompatible Chemicals Source: Utah State University URL